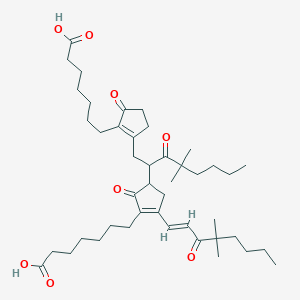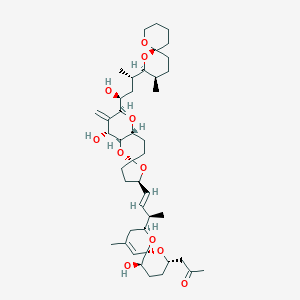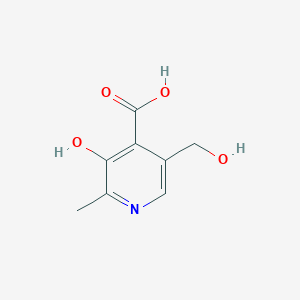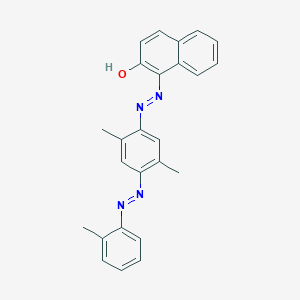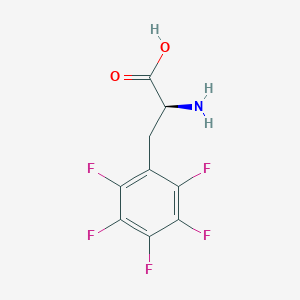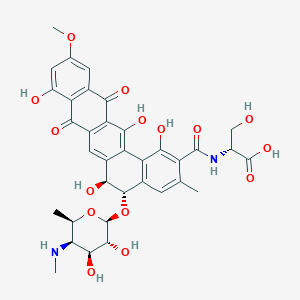
Pradimicin FB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicin FB is a complex glycosidic antibiotic that exhibits potent antifungal activity against a wide range of fungi. It was first isolated from the fermentation broth of Actinomadura hibisca in 1988. Since then, extensive research has been carried out to understand its synthesis, mechanism of action, and potential applications in the field of medicine and agriculture.
Applications De Recherche Scientifique
Antifungal Properties
- Pradimicins, including Pradimicin FB, have shown broad-spectrum in vitro antifungal activity against various pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and more. They act by binding to D-mannosides of fungal cell walls, disrupting cell membrane integrity (Walsh & Giri, 2005).
Antiviral Activities
- Pradimicin A, closely related to Pradimicin FB, has been researched as a potential treatment for infections with highly glycosylated viruses like HIV. It exhibits selective inhibitory activity against HIV by interacting with HIV-1 gp120, preventing virus transmission (Balzarini et al., 2006).
Anticancer Potential
- Pradimicin-IRD, another derivative, has shown anticancer activities in colon cancer cells. It induces DNA damage, apoptosis, and cell cycle arrest, suggesting its potential as a DNA-damaging agent in cancer therapy (Almeida et al., 2019).
Mechanism of Action and Structural Insights
- The mechanism of action of pradimicins, including FB, involves the formation of a ternary complex with D-mannoside and calcium, leading to antifungal effects. The structural uniqueness of pradimicins, featuring a dihydrobenzo[α]naphthacenequinone aglycone, plays a critical role in their biological activities (Kim et al., 2007).
Glycobiology Research
- Pradimicins are unique for their Ca2+-dependent recognition of D-mannose, making them valuable tools in glycobiological research. They serve as natural carbohydrate receptors and offer insights into the mechanisms of carbohydrate recognition (Nakagawa, 2020).
Resistance Mechanisms
- Studies on yeast resistance to pradimicin have revealed insights into the cellular mechanisms of drug resistance. A point mutation in the histidine-containing phosphotransfer protein Ypd1 was found to confer resistance to pradimicin (Hiramoto et al., 2003).
Propriétés
Numéro CAS |
131426-61-4 |
|---|---|
Nom du produit |
Pradimicin FB |
Formule moléculaire |
C35H36N2O15 |
Poids moléculaire |
724.7 g/mol |
Nom IUPAC |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H36N2O15/c1-10-5-16-22(28(43)19(10)33(47)37-17(9-38)34(48)49)21-14(27(42)32(16)52-35-31(46)30(45)24(36-3)11(2)51-35)8-15-23(29(21)44)26(41)13-6-12(50-4)7-18(39)20(13)25(15)40/h5-8,11,17,24,27,30-32,35-36,38-39,42-46H,9H2,1-4H3,(H,37,47)(H,48,49)/t11-,17-,24+,27+,30+,31-,32+,35+/m1/s1 |
Clé InChI |
YLKHGLQUCDIHFA-VKUZSMOCSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Autres numéros CAS |
131426-61-4 |
Synonymes |
Pradimicin FB |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



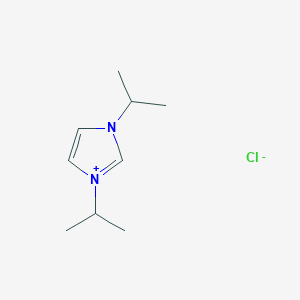
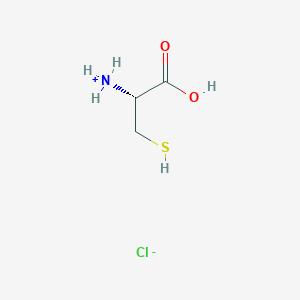
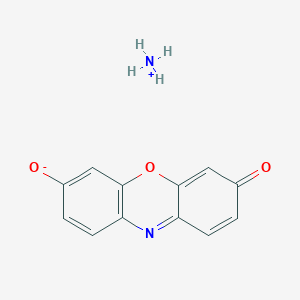
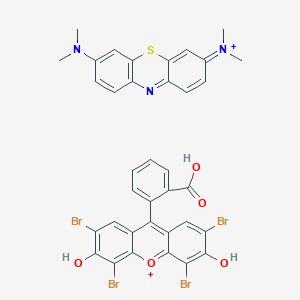
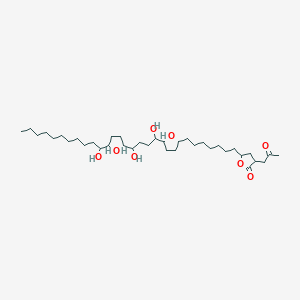
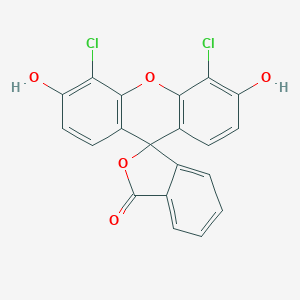
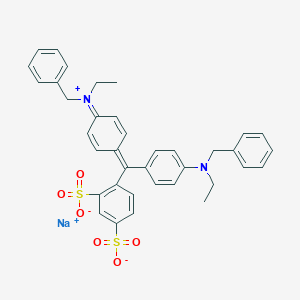
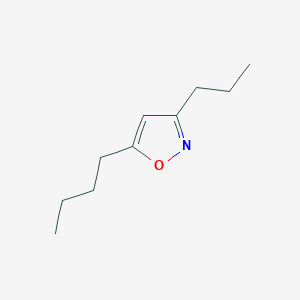
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
